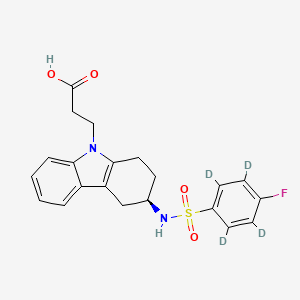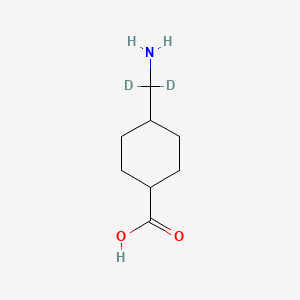
Tranexamic acid-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tranexamic acid-d2 is a deuterated form of tranexamic acid, a synthetic derivative of the amino acid lysine. It is primarily used as an antifibrinolytic agent to prevent and treat excessive bleeding by inhibiting the breakdown of fibrin clots. This compound is often utilized in scientific research to study the pharmacokinetics and metabolism of tranexamic acid due to the presence of deuterium atoms, which can be detected using mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tranexamic acid-d2 can be synthesized through the deuteration of tranexamic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to dissolve tranexamic acid in deuterated solvents such as deuterium oxide (D2O) and then subject it to catalytic hydrogenation using a deuterium gas source. The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents in a controlled environment to achieve high yields and purity. The final product is purified using techniques such as crystallization and chromatography to remove any impurities and ensure the desired isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions
Tranexamic acid-d2 undergoes various chemical reactions, including:
Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, breaking down into its constituent components.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups such as alkyl, acyl, or sulfonyl groups.
Oxidation and Reduction: Various oxidation states and reduced forms of this compound.
Hydrolysis: Breakdown products include the original amino acid and other smaller molecules.
Aplicaciones Científicas De Investigación
Tranexamic acid-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound make it an ideal tracer for studying the pharmacokinetics and metabolism of tranexamic acid using mass spectrometry.
Biological Research: It is used to investigate the mechanisms of action of antifibrinolytic agents and their effects on blood clotting and fibrinolysis.
Medical Research: this compound is used in clinical studies to evaluate the efficacy and safety of tranexamic acid in various medical conditions, including trauma, surgery, and heavy menstrual bleeding.
Industrial Applications: It is used in the development of new antifibrinolytic drugs and formulations .
Mecanismo De Acción
Tranexamic acid-d2 exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby reducing fibrinolysis. This action helps to stabilize blood clots and prevent excessive bleeding. The presence of deuterium atoms does not significantly alter the mechanism of action compared to non-deuterated tranexamic acid .
Comparación Con Compuestos Similares
Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.
Epsilon-Aminocaproic Acid: A structural analog of tranexamic acid with similar antifibrinolytic properties but lower efficacy.
Deuterated Aminocaproic Acid: A deuterated form of aminocaproic acid used for similar research purposes
Uniqueness of Tranexamic Acid-d2
This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in pharmacokinetic and metabolic studies. Its higher potency compared to other antifibrinolytic agents makes it a valuable tool in both clinical and research settings .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
159.22 g/mol |
Nombre IUPAC |
4-[amino(dideuterio)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5D2 |
Clave InChI |
GYDJEQRTZSCIOI-BFWBPSQCSA-N |
SMILES isomérico |
[2H]C([2H])(C1CCC(CC1)C(=O)O)N |
SMILES canónico |
C1CC(CCC1CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


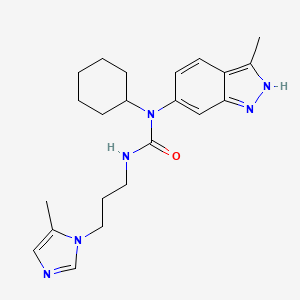
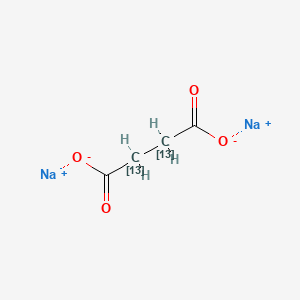

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)

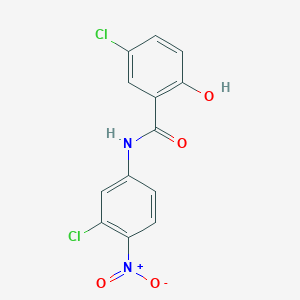
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)

